5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one
Overview
Description
Chemical Reactions Analysis
Without specific information on “5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one”, it’s difficult to provide an analysis of its chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “this compound”, it’s difficult to provide an analysis of its properties .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in cancer research. It demonstrated antiproliferative activities in vitro and notably decreased tumor numbers and total tumor area in rat models of colon cancer. Its anticancer efficacy was comparable to 5-fluorouracil, but with less damaging effects on tissues beyond cancerous areas, suggesting its potential as an effective and safer anticancer agent (Kuznietsova et al., 2015). Furthermore, the compound was found to protect liver and colon mucosa from toxic effects caused by carcinogens, indicating its protective properties against chemically induced carcinogenesis (Kuznietsova et al., 2013).
Anti-inflammatory and Protective Effects
In studies involving rat models, the compound showed anti-inflammatory effects and contributed to the normalization of mucosa morphometric parameters, suggesting its role in functional restoration of gut organs. This highlights its potential utility in treating conditions related to gut inflammation and damage (Kuznietsova et al., 2015). Additionally, pyrrole derivatives, including this compound, were observed to reduce manifestations of inflammation in rat models of ulcerative colitis and protect against liver injury, further underscoring their potential therapeutic applications in inflammatory diseases (Kotlyar et al., 2021).
Properties
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-16-12(17-19-13-8-4-5-9-14(13)22-17)10-15(21)20(16)11-6-2-1-3-7-11/h1-9,18-19H,10H2/b17-12+,18-16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYMAVPSZZOHU-HLMYOLDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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